![molecular formula C5H9N B3109354 Spiro[2.2]pentan-1-amine CAS No. 17202-69-6](/img/structure/B3109354.png)

Spiro[2.2]pentan-1-amine

Descripción general

Descripción

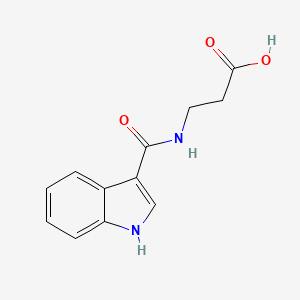

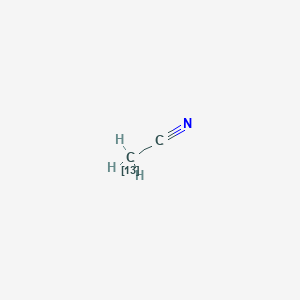

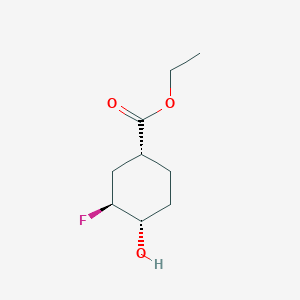

Spiro[2.2]pentan-1-amine, also known as amino-spiro[2.2]pentane , is a chemical compound with the molecular formula C5H9N . It is often found in the form of a hydrochloride salt . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for Spiro[2.2]pentan-1-amine is1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Spiro[2.2]pentan-1-amine has a molecular weight of 119.59 . It is a powder at room temperature . The compound is typically stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Antioxidant Activities and Medicinal Chemistry

Spiro compounds, including derivatives of Spiro[2.2]pentan-1-amine, have attracted significant interest in medicinal chemistry due to their numerous biological activities, primarily attributed to their structural versatility. Among these activities, the antioxidant properties stand out, with spirocyclic derivatives showing potential in combating oxidative stress—a factor in the development and progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. Compounds characterized by the presence of at least one oxygen atom, phenolic compounds, aryl ethers, and nitrogen-containing groups like amines and amides have shown promising results in various antioxidant tests (Karen Acosta-Quiroga et al., 2021).

Drug Discovery and Spirocyclic Scaffolds

Spirocyclic scaffolds, including Spiro[2.2]pentan-1-amine, are exceptional tools in drug design, allowing fine-tuning of a molecule’s conformational and physicochemical properties. Recent in vivo studies have explored the application of spirocyclic compounds in treating various diseases, mainly focusing on neurological, infectious, metabolic diseases, and cancer. These studies emphasize the influence of the spiro-structure on activity and consequent structure-activity relationships, demonstrating the compound's potential in progressing towards clinical trials (Vasco F. Batista et al., 2022).

Applications in Sensing and Probing

Spiro compounds, including derivatives of Spiro[2.2]pentan-1-amine, have been utilized in the development of composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. These materials, capable of undergoing transformations under various stimuli, have found applications in sensing, probing, and various optical elements. The flexibility in the molecular structure of spiro compounds, allowing for easy modifications and extensions, plays a crucial role in expanding the scope of applications in this field (Hongyan Xia et al., 2017).

Enzyme Inhibition

Spiro compounds, including Spiro[2.2]pentan-1-amine derivatives, have shown significant potential as enzyme inhibitors, especially for carbohydrate processing enzymes. The rigid structure provided by the spirofused entity makes these compounds attractive for inhibiting enzymes involved in various pathological states. The synthesis strategies and biological activities associated with these compounds highlight their importance in developing new therapeutic agents (B. La Ferla et al., 2020).

Photovoltaic Applications

Spiro compounds have also found applications in photovoltaic devices, particularly as hole-transporting materials (HTMs) for perovskite solar cells. The unique properties of these compounds, such as the ability to protect perovskite materials and improve device stability, underline their significance in enhancing the efficiency and longevity of solar energy technologies (G. Reddy et al., 2019).

Safety and Hazards

Spiro[2.2]pentan-1-amine is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

spiro[2.2]pentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c6-4-3-5(4)1-2-5/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUSITBZTFHUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.2]pentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)